Pentisomicin
Description
Structure
3D Structure
Properties
CAS No. |
55870-64-9 |
|---|---|
Molecular Formula |
C19H37N5O7 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1 |
InChI Key |
URWAJWIAIPFPJE-VHLNBGGKSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Appearance |
Solid powder |
Other CAS No. |
55870-64-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-episisomicin mutamicin pentisomicin Sch 22591 |
Origin of Product |
United States |
Ii. Advanced Mechanistic Investigations
Exploration of Novel Biological Activities and Targets
Investigation of Enzyme Inhibition Profiles
A comprehensive review of published scientific literature and clinical trial data was conducted to ascertain the enzyme inhibition profile of Pentisomicin. The investigation focused on identifying detailed research findings and specific inhibitory data, such as IC50 or Ki values, against a range of relevant enzymes.
Despite a thorough search, no specific data regarding the enzyme inhibition profiles of this compound were found in the available scientific literature. Consequently, detailed research findings and data tables on this specific aspect of this compound's mechanism of action cannot be provided at this time.
Iii. Chemical Synthesis and Biosynthetic Pathway Research
Strategies for De Novo Chemical Synthesis of Pentisomicin
The creation of this compound from basic chemical building blocks, known as de novo or total synthesis, is a complex undertaking that highlights the challenges and advancements in modern organic chemistry. nih.gov
Synthesizing a complex molecule like this compound presents numerous hurdles, many of which are characteristic of multi-step glycoside synthesis.
Stereochemical Control: A primary challenge is achieving the correct three-dimensional arrangement (stereochemistry) at each chiral center, particularly during the formation of glycosidic bonds that link the sugar units. The biological activity of this compound is highly dependent on its specific stereoisomeric form.
Protecting Group Strategy: The molecule contains multiple reactive functional groups (hydroxyl and amino groups) that must be temporarily blocked or "protected" to prevent unwanted side reactions. The sequential addition and removal of these protecting groups require a complex and carefully orchestrated strategy to ensure that only the desired reactions occur at each step. researchgate.netrsc.org
Synthesis of Unique Moieties: The synthesis of the uncommon branched-chain sugar component of this compound poses a significant challenge in itself, requiring specialized synthetic routes to construct this unique building block.
To overcome the aforementioned challenges, chemists have developed various stereoselective synthetic routes. nih.gov These strategies aim to control the stereochemical outcome of key reactions, particularly the glycosylation steps. nih.gov Key approaches include:
Use of Chiral Precursors: Starting the synthesis from naturally occurring chiral molecules (the "chiral pool") can help establish the correct stereochemistry early in the synthetic sequence.
Catalyst-Controlled Reactions: The use of specialized catalysts, such as those based on palladium, can facilitate the formation of specific bonds with high stereoselectivity. nih.gov
Neighboring Group Participation: By selecting appropriate protecting groups on the sugar donors, chemists can influence the direction from which the glycosyl acceptor attacks, thereby controlling the stereochemistry of the newly formed glycosidic linkage.
Biosynthetic Pathway Elucidation
The natural production of this compound occurs in microorganisms, primarily species of Micromonospora. scispace.com Research into this biosynthetic pathway provides insights into how nature assembles this complex molecule, offering alternative routes for its production and modification. nih.gov
The biosynthesis of aminoglycosides like this compound is orchestrated by a collection of specialized enzymes encoded by a biosynthetic gene cluster (BGC) within the producing microorganism's genome. mdpi.com While the specific gene cluster for this compound is a subject of ongoing research, studies on related compounds produced by Micromonospora reveal a common set of enzymatic machinery. researchgate.net This machinery includes:
| Enzyme Class | Function in Biosynthesis |
| Glycosyltransferases | Catalyze the sequential attachment of sugar moieties to the central 2-deoxystreptamine (B1221613) core. |
| Aminotransferases | Introduce amino groups onto the sugar and aminocyclitol rings. |
| Methyltransferases | Add methyl groups to specific nitrogen or oxygen atoms. |
| Oxidoreductases | Catalyze oxidation and reduction reactions, crucial for modifying the sugar scaffolds. |
| Cytochrome P450 Enzymes | A versatile class of enzymes often involved in tailoring reactions like hydroxylation. sdu.edu.cn |
This table is generated based on common enzymes found in aminoglycoside biosynthesis pathways. researchgate.netsdu.edu.cn
Identifying and characterizing these enzymes is essential for understanding the biosynthetic process and for harnessing them as tools in synthetic biology. mdpi.combeilstein-journals.org
Precursor incorporation studies are a powerful tool for mapping a biosynthetic pathway. In these experiments, isotopically labeled simple molecules (precursors) are fed to the producing microorganism. By tracking the position of the labels in the final natural product, researchers can determine which atoms from the precursor were incorporated and thereby deduce the building blocks of the molecule.
For aminoglycosides, studies have shown that the core aminocyclitol and sugar units are typically derived from primary metabolites like D-glucose. Precursor-directed biosynthesis, where analogs of natural precursors are supplied to the fermentation broth, can also be used to generate novel derivatives of the natural product. researchgate.net
Structural Modification and Analog Development
A primary goal of both chemical synthesis and biosynthetic research is to create structural analogs of this compound. By modifying the molecule's structure, scientists aim to develop new compounds with improved properties, such as enhanced potency, broader spectrum of activity, or the ability to overcome bacterial resistance mechanisms.
Strategies for developing analogs include:
De Novo Synthesis: Total synthesis provides the greatest flexibility, allowing for the creation of analogs that are inaccessible through modification of the natural product. nih.govresearchgate.net
Semi-synthesis: This approach involves chemically modifying the this compound molecule isolated from natural sources. It is often more efficient than total synthesis for generating a library of closely related derivatives.
Metabolic Engineering: By manipulating the biosynthetic gene cluster in the producing Micromonospora strain, it is possible to alter the biosynthetic pathway and produce novel analogs. researchgate.net This can involve deleting genes to accumulate intermediates or introducing genes from other pathways to create hybrid molecules.
These combined approaches continue to expand the chemical diversity of aminoglycosides, providing new avenues for antibiotic discovery.
Targeted Derivatization for Functional Enhancement
The targeted derivatization of aminoglycosides is a common strategy to enhance their efficacy, overcome bacterial resistance, and reduce toxicity. For this compound, this would involve the selective chemical modification of its functional groups. Key reactive sites on the this compound molecule, such as its amino and hydroxyl groups, would be the primary targets for derivatization.
Potential Derivatization Strategies for this compound:
| Functional Group Target | Potential Modification | Desired Functional Enhancement |
| Amino Groups | Acylation, Alkylation, Arylation | Altering binding to the ribosomal target, overcoming enzymatic modification by resistant bacteria. |
| Hydroxyl Groups | Etherification, Esterification, Glycosylation | Improving pharmacokinetic properties, reducing ototoxicity and nephrotoxicity. |
This table represents theoretical derivatization strategies based on general aminoglycoside chemistry, as specific studies on this compound are not widely documented.
Synthesis of this compound Conjugates
The synthesis of drug conjugates is a promising approach to improve the therapeutic index of antibiotics like this compound. This involves linking the antibiotic to another molecule, such as a peptide, polymer, or another drug, to enhance its delivery, targeting, or mechanism of action.
One theoretical approach for creating this compound conjugates is through the formation of new glycosidic bonds. This would involve coupling a desired molecule to one of the hydroxyl groups of the sugar moieties within the this compound structure. Such a strategy could be employed to attach targeting ligands or molecules that enhance cell penetration.
Selective chemical reactions on specific moieties of the this compound molecule would be crucial for creating well-defined conjugates. This requires the use of protecting group chemistry to temporarily block reactive sites that are not intended for modification, allowing for precise control over the conjugation point. For instance, the primary amino groups are often targets for conjugation due to their nucleophilicity.
Hypothetical Reaction Scheme for this compound Conjugation:
| Step | Reaction Type | Reagents and Conditions | Purpose |
| 1 | Protection of Amino Groups | Boc-anhydride, base | To selectively modify other functional groups. |
| 2 | Activation of Hydroxyl Group | Tosyl chloride, pyridine | To prepare a specific hydroxyl group for nucleophilic substitution. |
| 3 | Conjugation | Azide-containing molecule, base | To introduce the desired conjugate moiety. |
| 4 | Deprotection | Trifluoroacetic acid | To remove the protecting groups from the amino functions. |
This table outlines a hypothetical synthetic route for this compound conjugation, as specific published methods are not available.
Iv. Advanced Formulation and Delivery Systems Research
Development of Targeted Delivery Systems
Targeted delivery systems are designed to localize therapeutic agents at specific sites within the body, thereby increasing therapeutic efficacy and minimizing off-target effects. This approach is crucial for compounds like Pentisomicin, which, as an aminoglycoside, might benefit from enhanced delivery to specific tissues or cells.
Polymeric nanoparticles (PNPs) represent a significant advancement in drug delivery, offering versatility, biocompatibility, and the ability to encapsulate diverse therapeutic agents for controlled release mdpi.com. PNPs can enhance bioavailability and facilitate controlled release, leading to improved therapeutic efficacy and reduced side effects mdpi.com. The physicochemical properties of PNPs, such as size, shape, surface charge, and drug-loading capacity, are influenced by the polymers used in their formulation mdpi.com. Controlled release from polymeric carriers can be achieved by modulating drug diffusion, dissolution rates, or the degradation of the carrier material sigmaaldrich.com. While polymeric nanoparticles offer substantial potential for controlled drug release, specific research data detailing the utilization of this compound within polymeric nanoparticles for controlled release were not found in the available literature.
Conjugate formulations involve chemically linking a therapeutic agent to a targeting moiety, such as peptides, antibodies, or other ligands, to achieve tissue-specific delivery sigmaaldrich.comnih.gov. This strategy aims to improve drug selectivity for target tissues, thereby reducing dosage requirements and potential side effects, especially for potent agents plos.org. Peptide-drug conjugates (PDCs), for instance, leverage the high specificity of peptides to deliver small drug molecules directly to sites of action, enhancing efficacy and minimizing systemic toxicity dovepress.com. Peptides are considered advantageous carriers due to their smaller size, versatility, and improved tissue penetration compared to antibodies dovepress.com. While the principles of conjugate formulations are well-established for tissue-specific targeting, specific applications or research findings concerning this compound in conjugate formulations for tissue-specific targeting were not identified in the reviewed literature.
V. Computational and in Silico Studies
Advanced Algorithmic Approaches for Compound Optimization
The advancement of computational power and sophisticated algorithms has paved the way for in silico methods to play a crucial role in the optimization of drug candidates. For Pentisomicin, a compound identified as a potential therapeutic agent, these advanced algorithmic approaches offer a pathway to enhance its efficacy, selectivity, and pharmacokinetic properties. Such strategies are pivotal in accelerating the drug development pipeline, reducing costs, and enabling the design of novel analogs with improved characteristics.
In the context of this compound, computational efforts have been noted in its identification as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 through large-scale virtual screening of compound libraries. nih.govresearchgate.net This initial step of hit identification is often followed by a more rigorous lead optimization phase, where advanced computational algorithms are employed to refine the molecular structure for desired therapeutic outcomes.
One of the key advanced techniques in this domain is the use of molecular dynamics (MD) simulations. These simulations provide a dynamic picture of the interactions between a ligand, such as this compound, and its biological target. For instance, a low-temperature molecular dynamics annealing process was utilized in a study to refine the structure of the target protein before docking simulations. nih.govovid.com More extensive MD simulations can be employed to assess the stability of the this compound-target complex over time and to calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful algorithmic approach. While specific QSAR models exclusively for this compound are not detailed in the available literature, it has been included in datasets for broader computational analyses. researchgate.net QSAR models use statistical and machine learning methods to correlate the chemical structure of compounds with their biological activity. By developing a robust QSAR model for a series of this compound analogs, it would be possible to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Machine learning and artificial intelligence are at the forefront of advanced computational drug discovery. Deep learning models, for example, have been successfully used in the discovery of novel antibiotics. nih.gov These models can learn complex patterns from large datasets of chemical structures and biological activities to identify new molecular entities with a high probability of being active. For a compound like this compound, which belongs to the aminoglycoside class of antibiotics, machine learning algorithms could be trained on known aminoglycoside structures and their antibacterial activities to generate novel analogs with potentially improved potency or a broader spectrum of activity. nih.govnih.gov
Furthermore, computational approaches are instrumental in understanding and overcoming mechanisms of antibiotic resistance. For aminoglycosides, enzymatic modification is a common resistance mechanism. doi.org Advanced in silico techniques, such as homology modeling and molecular dynamics simulations, can be used to study the structure and function of resistance-conferring enzymes. doi.org This knowledge can then guide the design of this compound derivatives that are less susceptible to these resistance mechanisms.
The integration of these advanced algorithmic approaches provides a powerful toolkit for the optimization of this compound. By combining virtual screening, molecular dynamics simulations, QSAR modeling, and machine learning, researchers can explore vast chemical spaces, gain deep insights into molecular interactions, and rationally design novel compounds with enhanced therapeutic potential.
Vi. Future Directions and Emerging Research Avenues
Repurposing of Pentisomicin for Novel Therapeutic Applications
The strategy of drug repurposing, which involves identifying new clinical benefits for existing pharmaceutical agents, offers a cost-effective and efficient pathway for drug development by leveraging compounds with established safety profiles synapse.orgnih.gov. This compound, with its known biological activities as an antibiotic nih.gov, could be explored for novel therapeutic applications beyond its traditional antimicrobial scope. This emerging research avenue involves systematic examination of large clinical and biological databases to uncover new indications for existing drugs synapse.org. While specific repurposing efforts for this compound are not extensively documented in current research, the broader trend in drug discovery suggests a potential for investigating its activity against a wider range of diseases. For instance, other compounds, such as Pentamidine, have been successfully repurposed for non-infectious diseases like cancer and neurodegenerative disorders by modulating various signaling pathways nih.gov. This precedent highlights the potential for this compound to be evaluated for activity in diverse disease models, including those related to inflammation, metabolic disorders, or even certain non-bacterial infections, based on its molecular structure and potential interactions with various biological targets.
Exploration of Synergistic Activities with Other Pharmacological Agents
The investigation of synergistic activities, where the combined effect of two or more agents is greater than the sum of their individual effects, is a critical area in drug development, particularly in combating drug resistance and enhancing therapeutic efficacy nih.govresearchgate.netresearchgate.net. This compound has been noted in the context of pharmaceutical preparations that include combinations with other therapeutic agents, suggesting its potential utility in multi-drug regimens epo.orggoogleapis.com. Future research could focus on systematically evaluating this compound in combination with a variety of pharmacological agents, including other antibiotics, anti-inflammatory drugs, or even agents targeting non-infectious diseases. Such studies could aim to identify combinations that:
Enhance Efficacy: Achieve superior therapeutic outcomes at lower individual drug concentrations, potentially reducing side effects.
Overcome Resistance: Restore sensitivity in resistant bacterial strains or mitigate resistance development.
Broaden Spectrum: Expand the therapeutic spectrum to cover a wider range of pathogens or disease states.
This exploration would involve in vitro and in vivo studies to quantify synergistic effects, elucidate underlying mechanisms, and identify optimal combination ratios.
Bioengineering Approaches for Enhanced Production and Diversification
Bioengineering offers promising avenues for optimizing the production of complex natural products like this compound and for generating novel derivatives with improved pharmacological properties. While specific bioengineering efforts for this compound are not detailed in the available literature, general advancements in the bioengineering of microorganisms and other biological systems provide a framework for future research frontiersin.org. Potential approaches include:
Strain Improvement: Genetic modification of the producing organism (e.g., Micromonospora inyoensis or related species) to enhance biosynthetic pathways, leading to increased yields of this compound. This could involve overexpression of key enzymes, removal of metabolic bottlenecks, or optimization of fermentation conditions.
Synthetic Biology: Designing and constructing synthetic gene circuits or entire metabolic pathways in heterologous hosts (e.g., E. coli or Saccharomyces cerevisiae) for more controlled and efficient production of this compound or its precursors.
Combinatorial Biosynthesis: Manipulating the biosynthetic gene clusters responsible for this compound production to generate novel, structurally diverse analogs. This could lead to the discovery of new compounds with altered biological activities, improved potency, or reduced toxicity.
These bioengineering strategies aim to address challenges related to scalability, cost-effectiveness, and the discovery of new chemical entities within the this compound family.
Integration of Omics Data for Comprehensive Understanding of Biological Impact
The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the understanding of complex biological processes and drug mechanisms of action bioscipublisher.comnih.govfrontiersin.orgmdpi.comazolifesciences.com. Applying these comprehensive approaches to this compound could provide a holistic understanding of its biological impact and guide future development. Future research in this area could involve:
Mechanism of Action Elucidation: Using transcriptomic and proteomic analyses to identify the complete set of genes and proteins affected by this compound exposure in target cells or pathogens. This could reveal previously unknown targets or off-target effects.
Resistance Mechanism Profiling: Integrating genomic and transcriptomic data from this compound-resistant strains to identify genetic mutations or gene expression changes associated with resistance, informing strategies to overcome it.
Biomarker Discovery: Identifying molecular signatures (e.g., specific metabolites or protein profiles) that correlate with this compound's efficacy or potential side effects, which could serve as biomarkers for personalized therapy or early detection of adverse reactions.
Systems-Level Understanding: Developing computational models that integrate diverse omics datasets to predict this compound's behavior within complex biological systems, including its metabolism, distribution, and interactions with host pathways.
This integration of multi-omics data would enable a deeper, more nuanced understanding of this compound's molecular pharmacology, facilitating its rational development for future therapeutic applications.
Q & A
Basic Research Questions
Q. How should researchers design a preliminary study to evaluate Pentisomicin’s mechanism of action?
- Methodological Answer : Begin with in vitro assays to assess molecular interactions (e.g., enzyme inhibition, binding affinity) using techniques like surface plasmon resonance (SPR) or fluorescence polarization. Validate findings with cell-based models (e.g., bacterial viability assays). Include positive/negative controls and dose-response curves to establish potency (EC50/IC50 values). For in vivo studies, select animal models that reflect the target pathogen’s biology, ensuring sample sizes are statistically powered .
Q. What role do systematic literature reviews play in this compound research?
- Methodological Answer : Conduct a systematic review using databases (PubMed, Scopus) with Boolean operators (e.g., "this compound AND resistance") to identify gaps, such as conflicting efficacy reports or understudied bacterial strains. Use PICOT frameworks to structure queries: Population (specific pathogens), Intervention (dose ranges), Comparison (existing antibiotics), Outcome (MIC90 values), and Time (treatment duration). Track contradictions in methodologies (e.g., variations in broth microdilution protocols) .
Q. How to formulate a PICOT research question for studying this compound’s efficacy against multidrug-resistant pathogens?
- Methodological Answer :
- P : Gram-negative pathogens with β-lactamase resistance.
- I : this compound at 2–32 µg/mL (based on CLSI guidelines).
- C : Meropenem or ceftazidime-avibactam.
- O : Reduction in bacterial load (log10 CFU/mL) after 24 hours.
- T : 48-hour observation period.
This framework ensures comparability with prior studies and clarifies variables for meta-analyses .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported MIC values across studies?
- Methodological Answer : Analyze methodological variability:
- Source 1 : Differences in agar dilution vs. broth microdilution (e.g., cation-adjusted Mueller-Hinton broth pH variations).
- Source 2 : Strain-specific resistance mechanisms (e.g., efflux pump overexpression).
- Resolution : Replicate experiments using standardized CLSI/EUCAST protocols and include genetic profiling of bacterial isolates to identify resistance markers .
Q. What strategies optimize bioassay parameters for this compound’s pharmacokinetic-pharmacodynamic (PK/PD) modeling?
- Methodological Answer :
- Variable Optimization : Test pH (5.5–7.5), temperature (35–37°C), and serum protein binding effects.
- Validation : Use checkerboard assays to assess synergy with adjuvants (e.g., efflux pump inhibitors).
- Data Reporting : Include tables comparing AUC/MIC ratios under varying conditions (see Table 1 example below).
Table 1 : PK/PD Parameters of this compound in P. aeruginosa
| Condition | AUC (µg·h/mL) | MIC (µg/mL) | AUC/MIC |
|---|---|---|---|
| Standard broth | 120 | 4 | 30 |
| High protein | 90 | 8 | 11.25 |
| Low pH (6.0) | 80 | 16 | 5 |
Reference experimental protocols from pharmaceutical journals to ensure reproducibility .
Q. How to address translational challenges when moving this compound from in vitro to in vivo models?
- Methodological Answer :
- Pharmacokinetics : Assess bioavailability via intravenous/oral dosing in rodents, measuring plasma concentrations (LC-MS/MS).
- Toxicity : Conduct histopathology and serum biochemistry (e.g., ALT/AST levels) after 7-day exposure.
- Model Relevance : Use neutropenic thigh infection models for invasive pathogens or biofilm-embedded strains .
Q. What statistical methods ensure reproducibility in this compound resistance studies?
- Methodological Answer :
- Power Analysis : Use G*Power to calculate sample sizes (α=0.05, power=0.8).
- Data Normalization : Apply log transformation to MIC values skewed by outlier strains.
- Validation : Share raw data and analysis scripts via repositories (Zenodo, Figshare) for independent verification .
Q. How to ethically manage patient-derived data in this compound clinical trials?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
